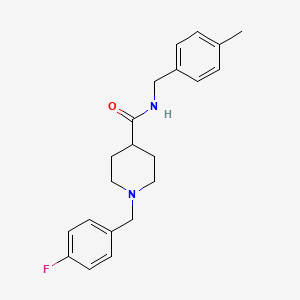![molecular formula C15H12F4N2S B5869817 N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea (FBT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cancer, inflammation, and oxidative stress. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in cancer and inflammation. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against oxidative stress-induced cell damage. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to modulate various signaling pathways involved in cancer, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant activities, as well as its ability to modulate various signaling pathways involved in cancer, inflammation, and oxidative stress. The limitations of using N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including the development of more potent analogs with improved pharmacokinetic properties, the evaluation of its efficacy in animal models of cancer, inflammation, and oxidative stress-related disorders, and the elucidation of its mechanism of action. Further studies are also needed to determine the potential toxicity of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and its safety profile in humans.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of 4-fluorobenzylamine with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of a catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which is then converted into N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea by the addition of hydrochloric acid. The yield of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In inflammation research, N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to reduce the infiltration of inflammatory cells in animal models of inflammation.
In oxidative stress-related disorders, N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to protect against oxidative stress-induced cell damage in various cell types.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2S/c16-12-6-4-10(5-7-12)9-20-14(22)21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHLYSNHXYZSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

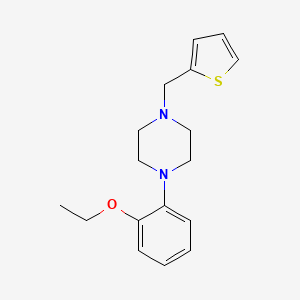
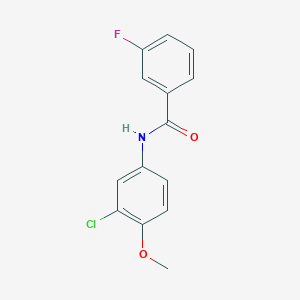
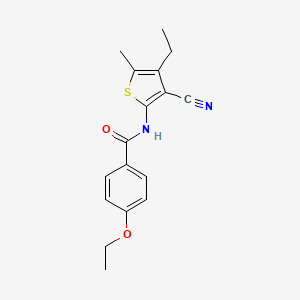
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
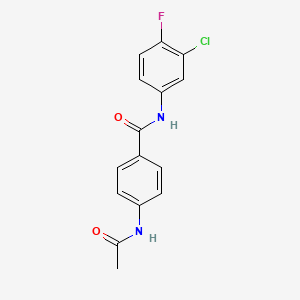
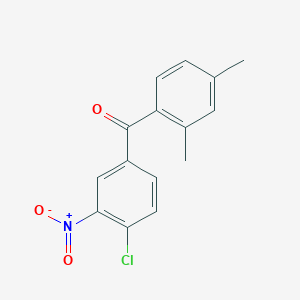
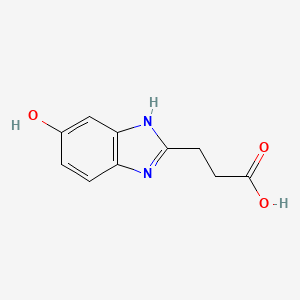
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
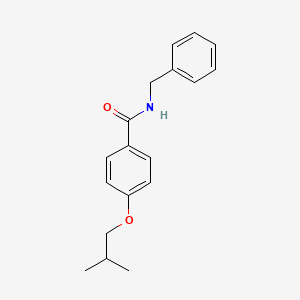
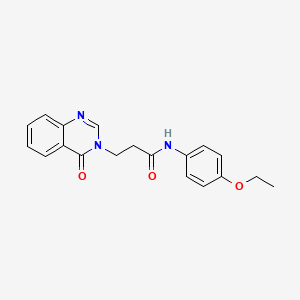
![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)
